![molecular formula C13H13F3N2O2 B15201283 tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15201283.png)
tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that features a trifluoromethyl group attached to a pyrrolo[3,2-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrrolo[3,2-b]pyridine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability .
Mécanisme D'action
The mechanism of action of tert-butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolo[3,2-b]pyridine core can interact with nucleophilic sites, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability and bioactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H13F3N2O2 |
|---|---|
Poids moléculaire |
286.25 g/mol |
Nom IUPAC |
tert-butyl 6-(trifluoromethyl)pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)18-5-4-9-10(18)6-8(7-17-9)13(14,15)16/h4-7H,1-3H3 |
Clé InChI |
DGCIOEPANMMQIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


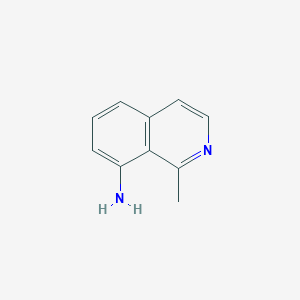
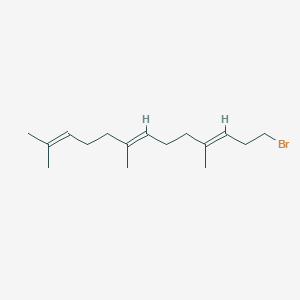
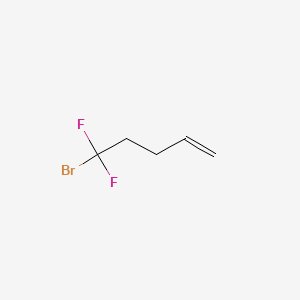
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
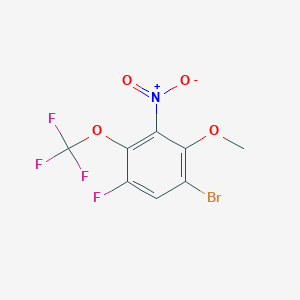
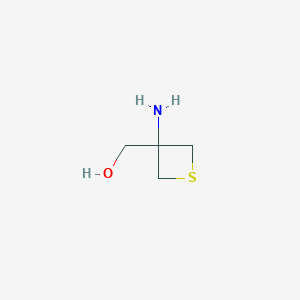
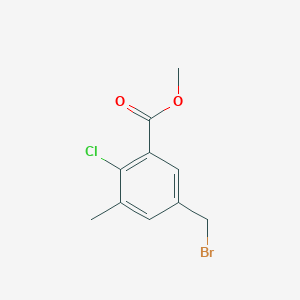
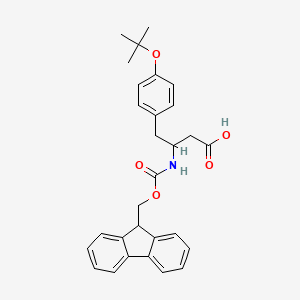
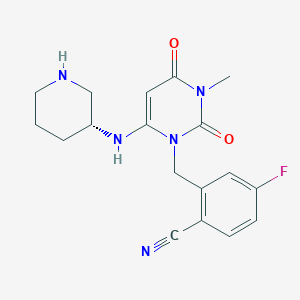
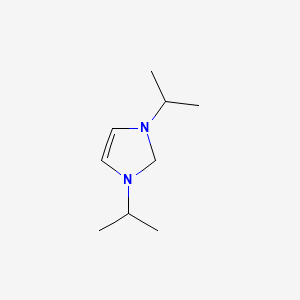
![2,3-Difluoro-4-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B15201281.png)
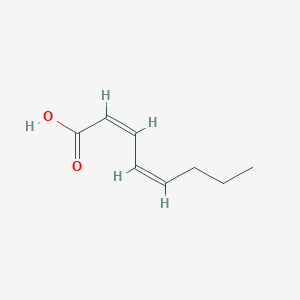
![Pyrrolo[1,2-c]pyrimidin-3-ylmethanol](/img/structure/B15201296.png)
![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)
